N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride
Overview
Description
N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O2 and its molecular weight is 288.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Reaction Mechanisms
- The thermal reaction of O-acetylarylamidoximes, involving compounds with structures similar to the specified chemical, results in the formation of 1,2,4-oxadiazoles. This mechanism involves a polar cyclisation step followed by a rate-determining proton transfer. The study by Ooi and Wilson (1981) compares this process with the formation of 3,5-disubstituted 1,2,4-oxadiazoles and provides insights into the chemical shifts for various groups on the phenyl ring, including 5-methyl-1,2,4-oxadiazol-3-yl groups (Ooi & Wilson, 1981).
Synthesis of Novel Compounds
- Abbasi et al. (2020) discuss the synthesis of new S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. This research is relevant due to the structural similarity with the specified chemical, offering insights into the methods of synthesizing novel bi-heterocyclic compounds with potential anti-diabetic applications (Abbasi et al., 2020).
NMR Studies
- The NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety by Li Ying-jun (2012) provides valuable information on the structural characterization of similar compounds. This research could be applied to understand the properties of the specified compound (Li Ying-jun, 2012).
Pharmacological Applications
- Panchal et al. (2020) conducted a study on the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors. This research is particularly relevant due to the potential application of similar oxadiazole derivatives in treating small lung cancer (Panchal, Rajput, & Patel, 2020).
Energetic Material Synthesis
- The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan by Yu et al. (2017) for use in insensitive energetic materials demonstrates the potential application of similar compounds in the field of materials science, particularly in the development of energetic materials with moderate thermal stabilities (Yu et al., 2017).
properties
IUPAC Name |
N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.ClH/c1-3-13-8-10-14-11(16-18-10)12(15-9(2)17)6-4-5-7-12;/h13H,3-8H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLMECJJLXBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NO1)C2(CCCC2)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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